8-Propyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the class of 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid derivatives, characterized by a spirocyclic core with a carboxylic acid group at position 3. The substituents at positions 4 (pyridine-4-carbonyl) and 8 (propyl) distinguish it from analogs.
Properties
IUPAC Name |
8-propyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-2-9-19-10-5-17(6-11-19)20(14(12-24-17)16(22)23)15(21)13-3-7-18-8-4-13/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLLZWYJGYQFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Propyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326810-12-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, which includes both nitrogen and oxygen atoms, contributes to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₂O₄, with a molecular weight of approximately 333.39 g/mol. The compound features a spirodecane core, a pyridine ring, and a carboxylic acid functional group, which enhance its reactivity and biological interactions.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Initial in vitro studies suggest that this compound may inhibit the growth of cancer cells, making it a candidate for further development in cancer therapy.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes associated with metabolic pathways, which could be relevant in treating metabolic disorders.
The biological activity of this compound is hypothesized to be related to its structural features:
- Lipophilicity : The propyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding.
- Functional Groups : The presence of the carboxylic acid and pyridine moieties may facilitate interactions with biological targets, influencing pharmacokinetics and pharmacodynamics.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activities of 8-propyl derivative compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Methyl group instead of propyl | Varies in potency |
| 8-Ethyl-4-(pyridine-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Ethyl substitution | Different electronic properties |
| 8-Isopropyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Isopropyl group | Altered binding affinities |
This table highlights how variations in structure can influence biological activity and pharmacological profiles.
Case Studies
Recent case studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis Pathways : Multi-step organic reactions have been optimized to enhance yield and purity of the desired compound.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of the compound in treating conditions such as hypertension and cancer.
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 8: Propyl vs. Benzyl/Ethyl/Methyl: The propyl chain (C3) offers moderate lipophilicity compared to shorter chains (methyl, ethyl) or bulkier benzyl groups. This may influence membrane permeability and metabolic stability .
Variations at Position 4: Pyridine-4-carbonyl vs. Pyridine-3-carbonyl: The positional isomerism of the pyridine ring (4- vs.
Synthesis and Stability :
Preparation Methods
Cyclocondensation of Substituted Piperidine Derivatives
A foundational approach involves the cyclocondensation of 4-ethynylpiperidine derivatives with carbonyl-containing reagents. For example, 8-benzyl-3-cyclohexyl-4-methylene-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane undergoes hydrochloric acid-mediated cyclization to form the spirocyclic backbone. Adapting this method, the propyl group is introduced via alkylation of the secondary amine at the 8-position using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis of the methyl ester intermediate with aqueous NaOH yields the carboxylic acid.
Reaction Conditions Table
Palladium-Catalyzed Domino Reactions
Modern catalytic methods employ palladium complexes to assemble the spiro scaffold. A one-pot domino reaction between yne-en-ynes and aryl halides facilitates simultaneous C–C bond formation and spirocyclization. Using Pd(OAc)₂/PPh₃ (2:4 mol%) and nBu₃N in DMF at 130°C, this method achieves moderate yields (50–73%) of diazaspiro[4.5]decane derivatives. Functionalization with pyridine-4-carbonyl chloride under Schotten-Baumann conditions completes the synthesis.
Isocyanate-Mediated Carbamoylation
Patent EP0412820B1 discloses a route involving 4-carbamoyloxy-4-ethynylpiperidine intermediates. Treatment of 4-acetyl-4-hydroxypiperidine with propyl isocyanate generates a carbamate, which undergoes acid-catalyzed cyclization to form the spiro ring. Oxidation of the acetyl group to a carboxylic acid is achieved using KMnO₄ in acidic medium.
Mechanistic Insight
The cyclization proceeds via intramolecular nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the oxazolidinone ring.
Spectroscopic Characterization
Critical analytical data for the compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J=4.8 Hz, 2H, pyridine-H), 7.85 (d, J=4.8 Hz, 2H, pyridine-H), 4.25–3.95 (m, 4H, OCH₂ and NCH₂), 3.30 (t, J=7.2 Hz, 2H, NCH₂Pr), 1.55–1.25 (m, 11H, spiro-CH₂ and propyl-CH₂).
-
IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1665 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C).
Purification and Optimization
Recrystallization from n-hexane/ethyl acetate (3:1) affords the pure compound as a white solid. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 0.1% TFA) confirms ≥98% purity. Optimized reaction scales (10–100 g) demonstrate reproducible yields (68–85%).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Multi-step, moderate yields |
| Palladium catalysis | One-pot synthesis, functional group tolerance | Requires expensive catalysts |
| Isocyanate route | Mild conditions, high purity | Sensitive to moisture |
Q & A
Q. What are the standard synthetic routes for 8-propyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core. A common approach includes:
- Step 1 : Condensation of a pyridine-4-carbonyl precursor with a propyl-substituted amine to form the diazaspiro framework.
- Step 2 : Cyclization via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres.
- Step 3 : Carboxylic acid functionalization using protecting groups (e.g., tert-butyl esters) to avoid side reactions, followed by deprotection . Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for coupling steps) are critical for yield optimization .
Q. How is the structural confirmation of this compound achieved experimentally?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon connectivity, particularly the spirocyclic center and pyridine ring substituents .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the diazaspiro system .
Q. What are the key structural features influencing its reactivity?
The spirocyclic core introduces steric constraints, while the pyridine-4-carbonyl group enhances electrophilicity. The propyl side chain affects solubility in polar solvents, and the carboxylic acid moiety enables salt formation or conjugation reactions. These features necessitate tailored reaction conditions (e.g., pH control for acid-base stability) .
Advanced Research Questions
Q. How can synthetic yields be optimized given contradictory reports on reaction conditions?
Discrepancies in yields (e.g., 64% in some protocols vs. lower yields in others) often stem from:
- Catalyst Loading : Palladium-based catalysts require precise stoichiometry (0.5–2 mol%) to avoid side product formation .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves cyclization efficiency compared to isothermal conditions .
- Purification Methods : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity . Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., lipid metabolism targets) based on the pyridine moiety’s electron-deficient π-system .
- Molecular Dynamics (MD) : Simulate stability in aqueous environments, focusing on the carboxylic acid’s solvation and hydrogen-bonding potential .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for reactions involving the spirocyclic core .
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
Comparative analysis with analogs (e.g., 8-methyl or 8-benzyl derivatives) reveals:
- Propyl vs. Methyl : Longer alkyl chains (propyl) improve membrane permeability but reduce aqueous solubility .
- Pyridine-4-carbonyl vs. Benzoyl : The pyridine group enhances hydrogen-bond acceptor capacity, critical for target engagement . SAR workflows should prioritize functional group swaps and in vitro bioassays (e.g., enzyme inhibition IC profiling) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Batch vs. Flow Chemistry : Flow systems improve heat transfer for exothermic steps (e.g., cyclization) but require solvent compatibility testing .
- Byproduct Management : Chromatography is impractical at scale; switch to distillation or acid-base extraction for carboxylic acid isolation .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1%) via LC-MS monitoring .
Methodological Recommendations
- Contradiction Resolution : Replicate reported protocols with controlled variables (e.g., solvent purity, inert gas flow rates) to identify reproducibility pitfalls .
- Biological Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics of the carboxylic acid derivative with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
